molecular formula C10H16F2N4O2 B13511229 tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate

tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate

Cat. No.: B13511229
M. Wt: 262.26 g/mol
InChI Key: CZRIUUDKJQQANC-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate protecting group, an azidomethyl group, and a difluorocyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate typically involves multiple steps:

    Formation of the difluorocyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors and fluorinating agents.

    Introduction of the azidomethyl group: This step often involves nucleophilic substitution reactions where an azide source reacts with a suitable leaving group on the cyclobutyl ring.

    Attachment of the tert-butyl carbamate protecting group: This is usually done by reacting the amine group on the cyclobutyl ring with tert-butyl chloroformate under basic conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The azidomethyl group can undergo oxidation reactions to form nitro or nitroso derivatives.

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The azidomethyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium azide for azidation, and various nucleophiles for substitution reactions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized cyclobutyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in click chemistry for the formation of triazoles.

Biology:

  • Potential use in the development of bioorthogonal labeling techniques.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential as a prodrug that releases active amines upon reduction.
  • Explored for its use in targeted drug delivery systems.

Industry:

  • Utilized in the synthesis of specialty chemicals and advanced materials.
  • Potential applications in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate involves its ability to undergo chemical transformations that release active intermediates. For example, the reduction of the azide group to an amine can lead to the formation of biologically active compounds. The difluorocyclobutyl ring can also interact with various molecular targets, potentially affecting biological pathways.

Comparison with Similar Compounds

  • tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
  • tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: The presence of the difluorocyclobutyl ring in tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate distinguishes it from other similar compounds that may have different ring structures or substituents.
  • Reactivity: The difluorocyclobutyl ring imparts unique reactivity patterns, making it suitable for specific chemical transformations that other similar compounds may not undergo.
  • Applications: The unique structural features of this compound make it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N4O2/c1-8(2,3)18-7(17)15-9(6-14-16-13)4-10(11,12)5-9/h4-6H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRIUUDKJQQANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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